molecular formula C18H22Cl2N4O3S B2636336 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1189719-91-2

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride

Cat. No. B2636336
CAS RN: 1189719-91-2
M. Wt: 445.36
InChI Key: JOLPTEJWXWVJAW-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22Cl2N4O3S and its molecular weight is 445.36. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of novel heterocyclic compounds has been a significant area of research, focusing on the development of compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. For example, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting a pathway for the development of new therapeutic agents Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Serotonin Receptor Modulation

  • Research into serotonin receptor subtypes and their role in antinociception has highlighted the importance of compounds capable of interacting with these receptors. Jeong, Choi, and Yoon (2004) investigated the roles of various 5-HT receptor subtypes in antinociception, which could inform the development of new treatments for pain management Jeong, Choi, & Yoon, 2004.

Antimicrobial and Antitumor Activities

  • The exploration of antimicrobial and antitumor activities of novel compounds remains a critical area of research. Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized compounds that showed moderate to good antimicrobial activity, indicating the potential for new antimicrobial agents Mhaske, Shelke, Raundal, & Jadhav, 2014.

Potential for New Pharmacological Treatments

  • The development of serotonin-3 (5-HT3) receptor antagonists for potential use in treating conditions such as depression and anxiety highlights the importance of research into compounds that can modulate serotonin receptors. Mahesh, Devadoss, Pandey, and Bhatt (2011) designed and synthesized compounds showing potent 5-HT3 receptor antagonism, suggesting a pathway for the development of new antidepressants Mahesh, Devadoss, Pandey, & Bhatt, 2011.

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S.ClH/c1-11-10-14(26-21-11)17(24)23(9-5-8-22(2)3)18-20-15-13(25-4)7-6-12(19)16(15)27-18;/h6-7,10H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPTEJWXWVJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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